2,4-Difluoro-5-nitrobenzamide
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Overview
Description
2,4-Difluoro-5-nitrobenzamide is an organic compound with the molecular formula C7H4F2N2O3 It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a nitro group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-nitrobenzamide typically involves the nitration of 2,4-difluorobenzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction conditions are generally mild, and the process is straightforward, yielding the desired product with high purity and minimal by-products .
Industrial Production Methods
For industrial-scale production, the process can be optimized to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. The raw materials used are relatively inexpensive and readily available, making the industrial production of this compound feasible .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alkoxides.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substituted Benzamides: Formed through nucleophilic substitution reactions.
Aminobenzamides: Formed through the reduction of the nitro group.
Scientific Research Applications
2,4-Difluoro-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-5-nitrobenzonitrile: Similar in structure but with a nitrile group instead of an amide group.
2,4-Difluoronitrobenzene: Lacks the amide group, making it less polar and less reactive in certain types of reactions.
Uniqueness
2,4-Difluoro-5-nitrobenzamide is unique due to the presence of both fluorine and nitro groups on the benzene ring, combined with an amide group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-difluoro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPRIRFRHXVVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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